NHWD-870 Exhibits 14-Fold Greater Anti-Proliferative Potency Than Clinical-Stage BET Inhibitors in Melanoma Cells
In a standardized cellular proliferation assay using A375 melanoma cells, NHWD-870 demonstrated substantially greater potency than three clinical-stage BET inhibitor comparators. The IC50 of NHWD-870 was 2.5 nM, compared to 34.8 nM for birabresib (OTX-015), 35.6 nM for molibresib (GSK-525762), and the original publication noted that NHWD-870 is more potent than BMS-986158 as well [1][2]. This represents an approximate 14-fold improvement in cellular potency over the tested clinical candidates.
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | 2.5 nM |
| Comparator Or Baseline | Birabresib (OTX-015): 34.8 nM; Molibresib (GSK-525762): 35.6 nM |
| Quantified Difference | 13.9-fold and 14.2-fold lower IC50 |
| Conditions | A375 melanoma cell line proliferation assay |
Why This Matters
Lower IC50 in a cellular context indicates that NHWD-870 achieves equivalent target engagement and anti-proliferative effects at substantially lower concentrations than its clinical-stage comparators, which may translate to a wider therapeutic window or reduced off-target liabilities.
- [1] IUPHAR/BPS Guide to Pharmacology. (n.d.). NHWD-870 Ligand Page (ID: 10743) - Bioactivity Comments. View Source
- [2] Yin, M., et al. (2020). Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction. Nature Communications, 11, 1833. View Source
